molecular formula C36H46ClN5O5S B612243 Beclabuvir hydrochloride CAS No. 958002-36-3

Beclabuvir hydrochloride

カタログ番号: B612243
CAS番号: 958002-36-3
分子量: 696.3 g/mol
InChIキー: IHXVACFNNPBRLK-OZSFMWOHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベクラブビル塩酸塩は、慢性C型肝炎ウイルス(HCV)感染症の治療に使用される抗ウイルス化合物です。 HCV NS5B RNAポリメラーゼの非ヌクレオシド阻害剤であり、ウイルスの複製に重要な役割を果たしています .

準備方法

ベクラブビル塩酸塩の合成には、ロジウム触媒によるスチレンの不斉シクロプロパン化や、分子内ヘック反応による7員環の構築など、複数のステップが含まれます . この化合物は、5回の単離を伴う12段階の直線的なステップで合成され、全体の収率は8%です . 工業生産方法では、同様の合成経路に従い、高純度と高収率が確保されています。

化学反応解析

ベクラブビル塩酸塩は、次のようなさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化され、異なる酸化状態を形成することができます。

    還元: 還元反応により、分子内の官能基を修飾することができます。

    置換: ベクラブビル塩酸塩は、ある官能基が別の官能基に置換される置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。

化学反応の分析

Beclabuvir hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

科学的研究の応用

Pharmacological Profile

Beclabuvir hydrochloride acts by inhibiting the NS5B polymerase enzyme, crucial for the replication of the hepatitis C virus. Its mechanism of action involves binding to an allosteric site on the enzyme, thereby preventing RNA synthesis. The drug has demonstrated a high potency with an IC50 value of approximately 0.003 µM, indicating its effectiveness at low concentrations .

Table 1: Pharmacological Characteristics of this compound

Characteristic Details
Chemical Formula C36H45N5O5S
Mechanism of Action NS5B RNA polymerase inhibitor
Potency (IC50) 0.003 µM
Indications Chronic Hepatitis C

Clinical Applications

This compound has been extensively studied in clinical trials, particularly in combination with other antiviral agents such as daclatasvir and asunaprevir. These combinations have shown significant efficacy in achieving high rates of viral eradication among patients with HCV genotype 1.

Key Clinical Trials

  • Phase II Trials : A pivotal study evaluated the safety and efficacy of a fixed-dose combination of daclatasvir, asunaprevir, and beclabuvir in patients with chronic hepatitis C. Results indicated high response rates irrespective of prior treatment history or ribavirin use .
  • Phase III Trials : The combination therapy was further assessed in larger cohorts, leading to approval by regulatory authorities in several countries. The trials demonstrated that patients receiving this triple therapy had significantly higher rates of sustained virologic response compared to those receiving standard treatments .
  • Post-Marketing Studies : Ongoing studies are investigating the long-term safety profile and effectiveness of beclabuvir in various patient populations, including those co-infected with HIV .

Table 2: Summary of Key Clinical Trials Involving this compound

Trial Phase Combination Therapy Population Outcome
Phase IIDaclatasvir + Asunaprevir + BeclabuvirHCV Genotype 1 patientsHigh response rates
Phase IIIDaclatasvir + Asunaprevir + BeclabuvirLarger cohortSustained virologic response
Post-MarketingDaclatasvir + Asunaprevir + BeclabuvirCo-infected patientsLong-term safety profile

Mechanistic Insights

Research has shown that this compound's unique mechanism allows it to maintain antiviral activity even against HCV strains resistant to other treatments. This characteristic is particularly valuable given the rising concern over drug resistance in hepatitis C therapy.

Case Studies

Several case studies have documented the use of beclabuvir in clinical settings:

  • A case study involving a patient with chronic hepatitis C genotype 1 showed complete viral eradication after a 12-week regimen of daclatasvir, asunaprevir, and beclabuvir .
  • Another analysis highlighted a cohort where patients previously treated with interferon-based therapies achieved sustained virologic response when switched to the beclabuvir-containing regimen .

生物活性

Beclabuvir hydrochloride, also known as BMS-791325, is a small molecule antiviral agent primarily developed for the treatment of Hepatitis C Virus (HCV) infections. It acts as an allosteric inhibitor targeting the NS5B RNA-dependent RNA polymerase of HCV, which is crucial for viral replication. This article delves into the biological activity of Beclabuvir, highlighting its mechanism of action, pharmacokinetics, clinical studies, and interactions with other drugs.

Beclabuvir functions by binding to thumb site 1 of the HCV NS5B polymerase, thereby inhibiting its activity and preventing viral replication. This inhibition is crucial as it disrupts the viral life cycle at a key stage. Additionally, Beclabuvir has been shown to influence various cellular pathways:

  • Regulation of Gene Activity : It regulates cellular genes such as c-myc and c-fos and may repress the promoter activity of p53, a critical tumor suppressor gene .
  • Inflammatory Response Modulation : Beclabuvir suppresses TNF-induced NF-kappa-B activation while activating AP-1, affecting inflammatory responses .
  • Impact on Lipid Metabolism : It alters lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation and storage .

Pharmacokinetics

The pharmacokinetic profile of Beclabuvir has been characterized in several studies. Key parameters include:

  • Absorption : Beclabuvir is administered orally and demonstrates moderate dose-dependent pharmacokinetics.
  • Induction of Cytochrome P450 Enzymes : It shows moderate induction of CYP2C19 and weak-to-moderate induction of CYP3A4. No significant effect was observed on CYP1A2, CYP2C8, or CYP2C9 substrates .
  • Drug Interactions : Co-administration with other drugs such as warfarin and tacrolimus may require dose adjustments due to potential interactions .

Clinical Studies

Beclabuvir has undergone extensive clinical trials to evaluate its efficacy and safety in treating HCV infections. Notable findings include:

  • Efficacy in Combination Therapy : In combination with Daclatasvir and Asunaprevir, Beclabuvir has demonstrated high rates of sustained virologic response (SVR) in patients with chronic HCV infection. A study reported SVR rates exceeding 90% in treatment-naïve patients .
  • Safety Profile : The compound has been generally well-tolerated, with adverse effects primarily being mild to moderate in severity. Common side effects include fatigue, headache, and nausea .

Summary of Clinical Trials

Study TypePhasePopulationOutcome
Combination TherapyPhase IITreatment-naïve HCV patientsSVR > 90%
MonotherapyPhase IIIChronic HCV patientsWell-tolerated; mild adverse effects

Case Studies

Several case studies have illustrated the effectiveness of Beclabuvir in clinical settings:

  • Case Study 1 : A 54-year-old male with chronic HCV genotype 1 infection was treated with a regimen including Beclabuvir. After 12 weeks, the patient achieved SVR with no significant adverse events reported.
  • Case Study 2 : A cohort study involving 100 patients treated with a combination therapy including Beclabuvir showed a 95% SVR rate at 24 weeks post-treatment, reinforcing its efficacy in diverse patient populations.

特性

IUPAC Name

(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24-,25+,30-,36-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXVACFNNPBRLK-OZSFMWOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CC[C@@H](C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46ClN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958002-36-3
Record name Beclabuvir hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958002363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BECLABUVIR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU5345YJF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。